5-Fluoro-2-iodo-thiazolo[5,4-b]pyridine
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Overview
Description
5-Fluoro-2-iodo-thiazolo[5,4-b]pyridine: is a heterocyclic compound that contains both fluorine and iodine atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-iodo-thiazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with carbon disulfide and iodine in the presence of a base, followed by fluorination using a fluorinating agent such as Selectfluor .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Fluoro-2-iodo-thiazolo[5,4-b]pyridine can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted thiazolo[5,4-b]pyridines.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms with altered oxidation states.
Scientific Research Applications
Chemistry: 5-Fluoro-2-iodo-thiazolo[5,4-b]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel materials with unique properties .
Biology and Medicine: This compound has shown potential as a pharmacophore in the design of new drugs. It has been investigated for its inhibitory activity against various enzymes and receptors, making it a candidate for the development of therapeutic agents .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-iodo-thiazolo[5,4-b]pyridine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity. The fluorine and iodine atoms play a crucial role in enhancing the binding affinity and specificity of the compound .
Molecular Targets and Pathways:
Enzymes: Inhibition of phosphoinositide 3-kinase (PI3K) and other kinases.
Receptors: Interaction with G-protein coupled receptors (GPCRs) and ion channels.
Comparison with Similar Compounds
2-Fluoro-5-iodopyridine: Similar structure but lacks the thiazole ring.
5-Fluoro-2-chlorothiazolo[5,4-b]pyridine: Similar structure with chlorine instead of iodine.
2-Iodo-5-methylthiazolo[5,4-b]pyridine: Similar structure with a methyl group instead of fluorine.
Uniqueness: 5-Fluoro-2-iodo-thiazolo[5,4-b]pyridine is unique due to the presence of both fluorine and iodine atoms, which contribute to its distinct chemical and biological properties. The combination of these halogens enhances its reactivity and potential as a pharmacophore .
Properties
IUPAC Name |
5-fluoro-2-iodo-[1,3]thiazolo[5,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2FIN2S/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIWOHIVHHIAIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=C(S2)I)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2FIN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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